molecular formula C16H16F3N3O4S B11131271 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11131271
M. Wt: 403.4 g/mol
InChI Key: GJZRDRMOYZHNSP-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a dioxido group, a trifluoromethyl-substituted phenyl group, and a tetrahydropyridazine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic conditions.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

    Synthesis of the Tetrahydropyridazine Core: The tetrahydropyridazine core is formed through a condensation reaction between a hydrazine derivative and a diketone.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic aromatic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced using a suitable halide and a base.

    Formation of the Final Compound: The final step involves coupling the intermediate products through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with other substituents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, bases, or acids depending on the type of substitution.

    Coupling Reactions: EDCI, DCC, or other coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds or trifluoromethyl groups.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, or it may bind to receptors and alter signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of a tetrahydrothiophene ring with a dioxido group, a trifluoromethyl-substituted phenyl group, and a tetrahydropyridazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16F3N3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C16H16F3N3O4S/c17-16(18,19)10-2-1-3-11(8-10)20-15(24)13-4-5-14(23)22(21-13)12-6-7-27(25,26)9-12/h1-3,8,12H,4-7,9H2,(H,20,24)

InChI Key

GJZRDRMOYZHNSP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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